molecular formula C13H9N3 B14617399 3-Phenylpyrido[2,3-b]pyrazine CAS No. 58914-16-2

3-Phenylpyrido[2,3-b]pyrazine

Cat. No.: B14617399
CAS No.: 58914-16-2
M. Wt: 207.23 g/mol
InChI Key: WATGCYZSCSXVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpyrido[2,3-b]pyrazine is a nitrogen-rich heterocyclic compound that serves as a privileged scaffold in medicinal and agricultural chemistry. Its core structure is a key template for developing novel therapeutic and pesticidal agents due to its multifaceted biological properties. In pharmaceutical research, pyrido[2,3-b]pyrazine derivatives have demonstrated significant potential as non-nucleoside inhibitors targeting viral polymerases . These compounds exhibit strong antiviral activity against human cytomegalovirus (HCMV) and broad-spectrum efficacy against other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV) . Furthermore, this chemical scaffold shows promising antibacterial activity against clinically relevant strains such as Escherichia coli and Staphylococcus aureus , with molecular docking studies confirming strong interactions with bacterial DNA gyrase . In agrochemical research, difunctional pyrido[2,3-b]pyrazine derivatives exhibit excellent dual-function activity against phytopathogenic bacteria and fungi, including Xanthomonas oryzae and Botrytis cinerea , making them promising lead compounds for developing new crop protection agents . The compound's high electron-accepting ability also makes it valuable in materials science for developing organic electroluminescent devices and nonlinear optical (NLO) materials . Computational studies, including Density Functional Theory (DFT) calculations, reveal favorable electronic parameters such as HOMO-LUMO energy gaps and electrophilicity, which help rationalize the observed reactivity and biological activities of these derivatives . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

58914-16-2

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

3-phenylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C13H9N3/c1-2-5-10(6-3-1)12-9-15-11-7-4-8-14-13(11)16-12/h1-9H

InChI Key

WATGCYZSCSXVKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=CC=NC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpyrido[2,3-b]pyrazine can be synthesized through a regioselective condensation reaction. One common method involves the reaction of 2,3-diaminopyridine with arylglyoxals in dimethylformamide and ethanol at 90°C. This reaction yields the desired pyrido[2,3-b]pyrazine derivatives in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazine ring exhibits higher reactivity toward nucleophilic agents compared to the pyridine ring due to electron deficiency. Key reactions include:

Bromination

  • Reacts with Br₂ in CH₃COOH at 80°C to introduce bromine at position 7 of the pyrido ring .

  • Yields: 70–85% (dependent on reaction time and stoichiometry) .

Nitration

  • Nitration with HNO₃/H₂SO₄ selectively targets the phenyl ring’s para position .

Chlorination

  • POCl₃ converts hydroxyl groups to chlorides (e.g., 3-OH → 3-Cl) at 110°C .

Cross-Coupling Reactions

The phenyl group and halogen substituents enable catalytic coupling:

Reaction TypeCatalyst SystemBaseSolventYield (%)Product
Suzuki Coupling Pd(PPh₃)₄ / Pd(dppf)Cl₂Cs₂CO₃DMF82–89Biaryl derivatives (e.g., 3-(4-fluorophenyl))
Buchwald-Hartwig Pd(OAc)₂ / XantphosKOtBuToluene75–88Arylaminated derivatives

Reduction Reactions

Electron-deficient rings undergo selective reduction:

Sodium Borohydride (NaBH₄) Reduction

  • Pyrazine ring reduced first, forming 1,2-dihydro derivatives.

  • Full reduction (pyridine + pyrazine) requires excess NaBH₄ (72 h), yielding tetrahydro derivatives .

Electrochemical Reduction

  • In acidic methanol: 2-electron reduction forms 5,8-dihydro derivatives.

  • Alkaline conditions isomerize products to 7,8-dihydro derivatives with methanol addition .

Organometallic Reactions

Grignard reagents add to the pyrazine or pyridine ring depending on substituents:

  • Methyl MgCl adds to the pyrazine ring of 3-phenyl derivatives, forming 1,2-dihydro compounds .

  • Phenyl MgBr shows no reactivity with pyridoquinoxaline analogues .

Condensation and Cyclization

Reacts with carbonyl compounds (e.g., glyoxal, indane-1,3-dione) to form fused systems:

SubstrateConditionsProductYield (%)
Indane-1,3-dione p-TSA, ethanol, 9 hPyrido[2,3-b]pyrazine-indane hybrids82–89
Arylglyoxals DMF/EtOH, 90°C, 6–8 h3-Arylpyrido[2,3-b]pyrazines69–95

Electrophilic Aromatic Substitution

The phenyl ring undergoes Friedel-Crafts alkylation and sulfonation:

  • Sulfonation : H₂SO₄ at 100°C introduces -SO₃H at the meta position.

  • Alkylation : AlCl₃-catalyzed reaction with alkyl halides yields para-alkylated derivatives.

Oxidation Reactions

  • mCPBA Oxidation : Converts pyrido rings to N-oxides (e.g., 2-phenyl → 2-phenyl-1-oxide).

  • KMnO₄ in H₂O : Cleaves pyrazine rings under harsh conditions .

Key Mechanistic Insights

  • Regioselectivity : Electron-withdrawing groups on the pyrido ring direct substitutions to C-7 and C-8 .

  • Ring Reactivity : Pyrazine reacts faster than pyridine in reductions (ΔE = −0.15 V vs. SCE) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cross-coupling yields by stabilizing Pd intermediates .

Mechanism of Action

The exact mechanism of action of 3-Phenylpyrido[2,3-b]pyrazine is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets, such as kinases and receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Data Tables

Table 1: Kinase Inhibition Profiles

Compound Target Kinase IC₅₀ (nM) Reference
This compound p38α MAPK 38
Quinoxaline 6f p38α MAPK 81
Pyrrolo[2,3-b]pyrazine 9e FGFR1 120

Table 3: Optoelectronic Properties

Compound PLQY (%) Emission Range (nm) Reference
Pyrido[2,3-b]pyrazine OLED 98 450–650
Selenopheno[2,3-b]pyrazine 45 500–700

Q & A

Q. What are the common synthetic routes to 3-substituted pyrido[2,3-b]pyrazines, and how are reaction conditions optimized for regioselectivity?

The synthesis of 3-phenylpyrido[2,3-b]pyrazine derivatives typically involves condensation reactions of 2,3-diaminopyridine with glyoxal derivatives under acidic or catalytic conditions. For example, 3-(2-thienyl)pyrido[2,3-b]pyrazine was synthesized from 2,3-diaminopyridine and 2-thienyl glyoxal in 95% yield using a stepwise protocol . Optimization of regioselectivity can be achieved by adjusting solvents (e.g., acetone for iodination) or catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI for Sonogashira coupling) . Temperature control (e.g., 100°C in NMP with KOtBu) is critical for cyclization steps .

Q. How is crystallographic data utilized to confirm the molecular structure of pyrido[2,3-b]pyrazine derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For 3-(2-thienyl)pyrido[2,3-b]pyrazine, monoclinic crystals (space group P2₁/c) with lattice parameters a = 7.0026(3) Å, b = 13.0291(6) Å, and c = 11.0955(4) Å were resolved, validating the fused heterocyclic core and substituent positioning . Data deposition in repositories like the Cambridge Crystallographic Data Centre ensures reproducibility .

Q. What spectroscopic techniques are essential for characterizing pyrido[2,3-b]pyrazine intermediates and final products?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 8.5–9.2 ppm in CDCl₃) .
  • HRMS : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for intermediates) .
  • UV-Vis : Identifies π→π* transitions in photoelectronic applications (e.g., absorption maxima at 350–450 nm) .

Advanced Research Questions

Q. How do computational studies guide the design of pyrido[2,3-b]pyrazine-based thermally activated delayed fluorescence (TADF) emitters?

Density functional theory (DFT) calculations reveal frontier molecular orbitals (FMOs). For example, pyrido[2,3-b]pyrazine-acceptor/dihydrophenazasiline-donor dyads exhibit small singlet-triplet energy gaps (ΔEₛₜ ≈ 0.07–0.23 eV), enabling efficient reverse intersystem crossing (RISC). HOMO localization on donor moieties and LUMO on the pyrazine core ensures charge-transfer character, critical for TADF .

Q. What strategies mitigate contradictions in biological activity data for pyrrolo[2,3-b]pyrazine derivatives targeting kinases like FGFR or CDK?

  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., 7-iodo vs. 3-chloro groups) alters binding affinity. For FGFR1 inhibition, hydrogen bonding between the pyrazine nitrogen and the kinase hinge region is essential .
  • Dose-response assays : Identify optimal therapeutic windows (e.g., low-dose efficacy vs. high-dose toxicity in animal models) .
  • Metabolic profiling : LC-MS/MS tracks hepatic clearance pathways to resolve discrepancies in in vitro vs. in vivo efficacy .

Q. How are regioselective halogenation and cross-coupling reactions achieved in pyrido[2,3-b]pyrazine functionalization?

  • Halogenation : NIS (N-iodosuccinimide) in acetone selectively iodinates the 7-position of pyrrolo[2,3-b]pyrazine .
  • Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the 3-position (e.g., 3,4-dimethoxyphenyl introduction) .
  • Sonogashira coupling : Pd/Cu catalysts enable alkyne insertion at electron-deficient pyrazine carbons .

Q. What environmental factors influence the stability and efficacy of this compound derivatives in biological systems?

  • pH-dependent degradation : Acidic conditions (pH < 4) protonate the pyrazine nitrogen, reducing FGFR binding affinity .
  • Temperature sensitivity : Thermal decomposition above 200°C (TGA data) limits processing in OLED fabrication .
  • Solubility : LogP values >3 (e.g., 3-chloro derivatives) correlate with improved blood-brain barrier penetration but reduced aqueous solubility .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Pyrido[2,3-b]pyrazine Derivatives

Reaction StepReagents/ConditionsYieldReference
IodinationNIS, acetone, rt85–95%
Sonogashira couplingPd(PPh₃)₂Cl₂, CuI, THF, Et₃N70–80%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C65–75%
CyclizationKOtBu, NMP, 100°C90–95%

Q. Table 2. Photophysical Properties of Pyrido[2,3-b]pyrazine-Based Emitters

Compoundλₑₘ (nm)PLQY (%)ΔEₛₜ (eV)ApplicationReference
Dye 7580780.23Orange OLED
Dye 10450820.07Blue OLED
TADF-Acceptor620650.12Red delayed fluorescence

Critical Analysis of Contradictory Evidence

  • Regioselectivity in halogenation : reports successful iodination at the 7-position using NIS, while notes degradation issues in analogous substrates. This discrepancy highlights the need for substrate-specific optimization (e.g., electron-withdrawing groups stabilize intermediates) .
  • Biological target specificity : While identifies FGFR as the primary target, emphasizes CDK inhibition. SAR studies suggest substituent-dependent target switching (e.g., 7-iodo favors FGFR, 3-chloro enhances CDK affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.